2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid
Overview
Description
2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the amino groups of the propanoic acid backbone. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal of the Boc protecting groups under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid typically involves the protection of amino groups using di-tert-butyl dicarbonate (Boc2O). One common method involves dissolving 3-amino propanoic acid in tetrahydrofuran (THF) and adding a solution of Boc2O in the presence of a base such as sodium hydroxide. The reaction mixture is stirred at room temperature for several hours to ensure complete protection of the amino groups .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of contamination and ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc protecting groups can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include deprotected amino acids and peptides, which can be further used in various biochemical applications .
Scientific Research Applications
2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active peptides and proteins.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid primarily involves the protection and deprotection of amino groups. The Boc groups protect the amino groups during synthetic reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Boc groups can be removed under acidic conditions, revealing the free amino groups for further functionalization .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Benzyl-3-((tert-butoxycarbonyl)-amino)propanoic acid: Similar in structure but with a benzyl group instead of a second Boc group.
Boc-beta-alanine: Another Boc-protected amino acid, but with a different backbone structure.
Uniqueness
2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic applications. This makes it particularly useful in complex peptide synthesis where selective deprotection is required .
Properties
IUPAC Name |
2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O6/c1-12(2,3)20-10(18)14-7-8(9(16)17)15-11(19)21-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,19)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZLUXXCXDIIOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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